molecular formula C14H13N3O3 B169971 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester CAS No. 155513-77-2

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester

Cat. No.: B169971
CAS No.: 155513-77-2
M. Wt: 271.27 g/mol
InChI Key: WMGFVTPKEAFGMF-UHFFFAOYSA-N
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Description

“3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C14H13N3O3 . It is a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity .


Molecular Structure Analysis

Pyrazine derivatives possess numerous noteworthy pharmacological effects . The three-dimensional structures of these compounds can be predicted using energy minimization and low mode molecular dynamics .


Chemical Reactions Analysis

The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine . The yield of the pyrazine-2-carboxamides and the reaction time depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .


Physical and Chemical Properties Analysis

Esters, like the compound , are polar but do not engage in hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water .

Mechanism of Action

While the exact mechanism of action for “3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester” is not specified, pyrazinamide, a similar compound, is a crucial first-line drug for tuberculosis treatment . Researchers have found new potential targets of pyrazinamide or its active form, pyrazinoic acid .

Properties

IUPAC Name

methyl 3-[(4-methylbenzoyl)amino]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-3-5-10(6-4-9)13(18)17-12-11(14(19)20-2)15-7-8-16-12/h3-8H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGFVTPKEAFGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471832
Record name 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-77-2
Record name 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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